Cas no 60367-00-2 (4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-)

60367-00-2 structure
Nome del prodotto:4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-
4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,9-Dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione,7-(acetyloxy)-4-[(1R)-1-chloroethyl]-4-hydroxy-6,7,14-trimethyl-,(1R,4S,6R,7R)-
- 4,8-Secosenecionan-8,11,16-trione,
- Doronine
- 4,8-Secosenecionan-8,11,16-trione, 12-(acetyloxy)-20-chloro-15,20-dihydro-15-hydroxy-4-methyl-, (15α,20R)-
- 4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-
- [(1R,4R,6R,7R,11Z)-4-[(1R)-1-chloroethyl]-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate
- AC1NQYYY
- 60367-00-2
- Q27106440
- C10286
- CHEBI:4701
- NS00094205
-
- Inchi: 1S/C21H30ClNO8/c1-12-10-21(28,13(2)22)19(27)30-16-7-9-23(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,28H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21-/m1/s1
- Chiave InChI: VGRSISYREBBIAL-WULQOTFSSA-N
- Sorrisi: ClC([H])(C([H])([H])[H])[C@]1(C(=O)O[C@@]2([H])C(C(=C([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C2([H])[H])C([H])([H])OC([C@@](C([H])([H])[H])([C@]([H])(C([H])([H])[H])C1([H])[H])OC(C([H])([H])[H])=O)=O)=O)O[H] |t:14|
- BRN: 1056634
Proprietà calcolate
- Massa esatta: 537.21308
- Massa monoisotopica: 459.166
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 31
- Conta legami ruotabili: 3
- Complessità: 783
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 459.9
- XLogP3: 1.5
- Superficie polare topologica: 119
Proprietà sperimentali
- Colore/forma: Cryst.
- Punto di ebollizione: 643.6°C at 760 mmHg
- Punto di infiammabilità: 343°C
- PSA: 119.44
4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- Letteratura correlata
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
60367-00-2 (4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-) Prodotti correlati
- 1343392-72-2(1-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine)
- 147030-50-0(De(diethylaminoethyl-5-iodo) Amiodarone)
- 2094324-25-9(N-[[5-(3-Cyanophenyl)-1H-imidazol-2-yl]methyl]-2-propenamide)
- 2228146-92-5(N-methyl-1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine)
- 941879-02-3(3-4-(4-methoxybenzenesulfonyl)butanamido-1-benzofuran-2-carboxamide)
- 2228761-34-8(3-amino-1-(6-fluoropyridin-3-yl)propan-1-one)
- 886903-07-7(1-(2,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1537512-72-3(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanamine)
- 1804048-32-5(Methyl 3-amino-5-(1-chloro-2-oxopropyl)benzoate)
- 2171372-19-1(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxybutanoic acid)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
